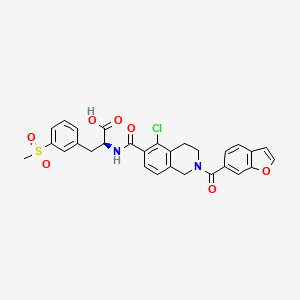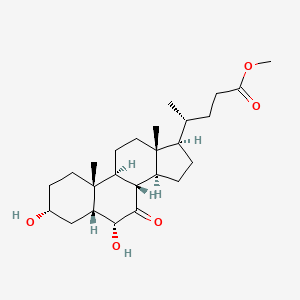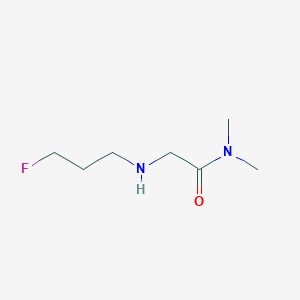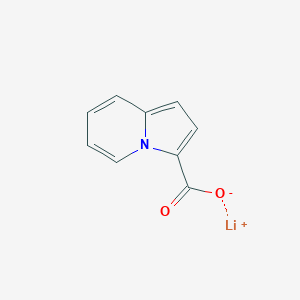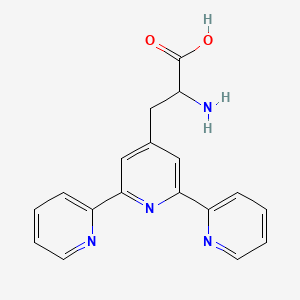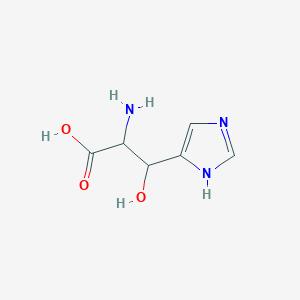
D-Histidine, beta-hydroxy-, erythro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Histidine, beta-hydroxy-, erythro- is a derivative of the amino acid histidine It is characterized by the presence of a hydroxyl group at the beta position of the histidine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Histidine, beta-hydroxy-, erythro- can be achieved through several methods. One common approach involves the aldol reaction of ®-3-bromoacetyl-4-isopropyl-1,3-oxazolidin-2-one with 1-triphenylmethylimidazole-4-carbaldehyde, followed by an S_N2 reaction with lithium azide and subsequent hydrogenation . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of D-Histidine, beta-hydroxy-, erythro- typically involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
D-Histidine, beta-hydroxy-, erythro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent histidine molecule.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Histidine, beta-hydroxy-, erythro- can yield beta-keto-histidine, while reduction can produce histidine. Substitution reactions can result in a variety of derivatives with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
D-Histidine, beta-hydroxy-, erythro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating biological pathways and its use in drug development.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of D-Histidine, beta-hydroxy-, erythro- involves its interaction with various molecular targets and pathways. The hydroxyl group at the beta position enhances its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical processes. It can modulate enzyme activity and protein interactions, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
D-Histidine, beta-hydroxy-, erythro- can be compared with other beta-hydroxy amino acids, such as beta-hydroxyvaline and beta-hydroxyphenylalanine. These compounds share similar structural features but differ in their side chains, leading to variations in their chemical properties and biological activities. The unique hydroxyl group in D-Histidine, beta-hydroxy-, erythro- distinguishes it from other histidine derivatives and contributes to its specific applications in research and industry .
Conclusion
D-Histidine, beta-hydroxy-, erythro- is a compound of significant interest due to its unique chemical properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool in various fields of scientific research, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C6H9N3O3 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O3/c7-4(6(11)12)5(10)3-1-8-2-9-3/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12) |
InChI-Schlüssel |
KQMBIBBJWXGSEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


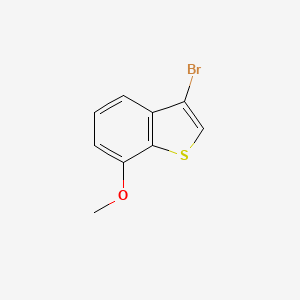

![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)

![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)


